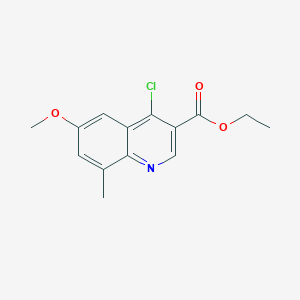
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO3 and a molecular weight of 279.72 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClNO3/c1-4-19-14(17)11-7-16-13-8(2)5-9(18-3)6-10(13)12(11)15/h5-7H,4H2,1-3H3 . This indicates the presence of a quinoline core structure, with ethyl, chloro, methoxy, and methyl substituents at the appropriate positions.Scientific Research Applications
Antioxidant Applications
Quinoline derivatives, such as ethoxyquin, have been extensively studied for their antioxidant properties, particularly in the context of preserving polyunsaturated fatty acids in fish meal, preventing spontaneous combustion. Ethoxyquin and its analogs, including hydroquin, have shown efficacy in this application, with the latter being patented for use in fish meal preservation due to its comparable efficacy and cost-effectiveness to ethoxyquin. These findings underscore the potential of quinoline derivatives in enhancing the stability of sensitive compounds against oxidation (A. J. de Koning, 2002).
Antimalarial Activity
The 8-aminoquinoline derivatives have been recognized for their potent antimalarial properties. However, their metabolic products can be toxic, especially to individuals with glucose-6-phosphate dehydrogenase deficiency. Research on these compounds has aimed at understanding their metabolism to mitigate adverse effects while leveraging their antimalarial efficacy (A. Strother et al., 1981).
Analytical Methods in Determining Antioxidant Activity
Quinoline derivatives have also been utilized in the development of analytical methods for determining antioxidant activity. Various assays, including those based on electron transfer and hydrogen atom transfer reactions, have been employed to assess the antioxidant capacity of compounds, indicating the versatility of quinoline derivatives in analytical chemistry applications (I. Munteanu & C. Apetrei, 2021).
Repurposing in Disease Management
Chloroquine and its derivatives have been explored for repurposing in the management of various diseases beyond their traditional use as antimalarials. This includes their potential application in cancer therapy, leveraging their biochemical properties to disrupt cellular processes in cancer cells. The exploration of chloroquine derivatives emphasizes the broader therapeutic possibilities of quinoline compounds (Paul M. Njaria et al., 2015).
Environmental Remediation
Quinoline derivatives have been investigated for their role in environmental remediation, particularly in the degradation of organic pollutants. The presence of redox mediators has been shown to enhance the efficiency of enzymes in transforming recalcitrant compounds, highlighting the potential of quinoline-based compounds in environmental science (Maroof Husain & Q. Husain, 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxy-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)11-7-16-13-8(2)5-9(18-3)6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYAEJZOEOXLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxamide](/img/structure/B3133181.png)

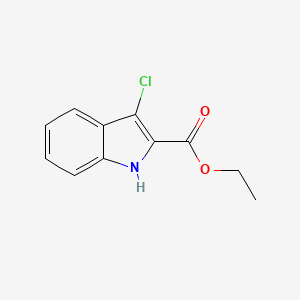
![5,6-dimethyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B3133204.png)
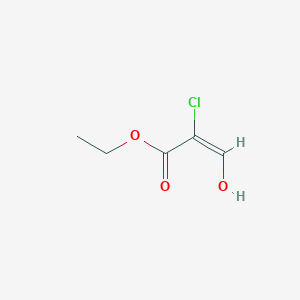
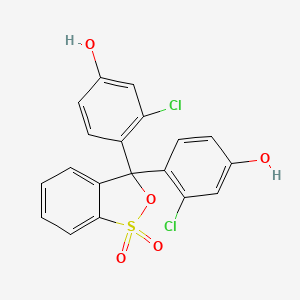
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)

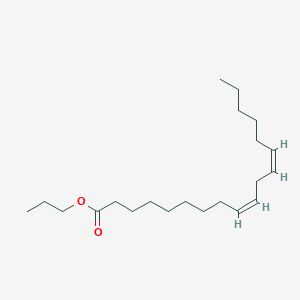
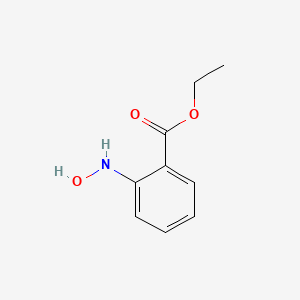

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)
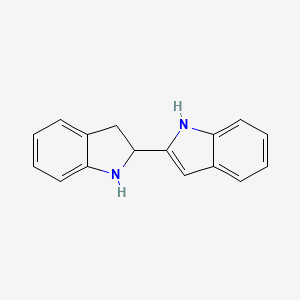
![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)
